2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

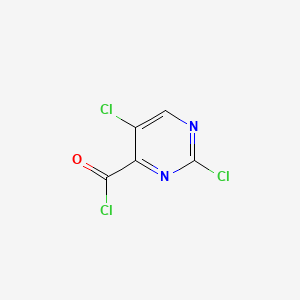

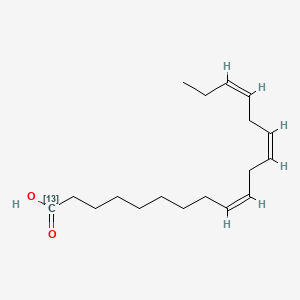

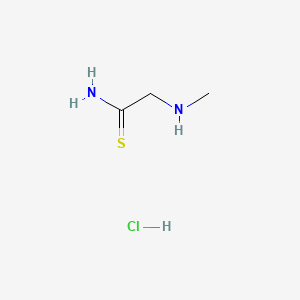

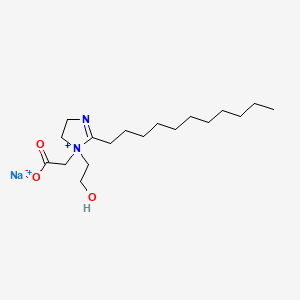

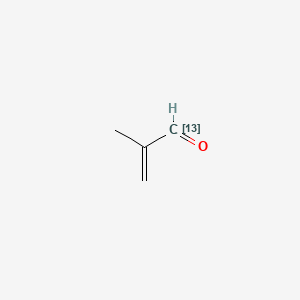

Molecular Structure Analysis

The molecular structure of “2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid” is based on its molecular formula C4H9NO2. It’s important to note that amino acids typically contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid” is 109.158. More detailed physical and chemical properties such as melting point, solubility, and pKa values are not provided in the sources .Wissenschaftliche Forschungsanwendungen

Biochemistry Research

2-Methylalanine-d6: is extensively used in biochemistry research for studying protein structure and function. It is a non-standard amino acid that can be incorporated into proteins through biosynthetic pathways or chemical modifications. This allows for detailed analysis of protein interactions and dynamics using mass spectrometry due to the increased sensitivity and resolution provided by the deuterium labeling .

Medical Research

In medical research, 2-Methylalanine-d6 serves as a tool for proteomics studies. It helps in understanding the complex protein structures and functions within biological systems, which is crucial for identifying biomarkers for diseases and developing targeted therapies .

Pharmaceutical Development

The compound plays a role in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients. Its stable isotope labeling is beneficial for tracing and quantifying biochemical pathways in drug metabolism studies, aiding in the design of more effective drugs .

Environmental Science

2-Methylalanine-d6: contributes to environmental science by aiding in the study of biochemical processes that occur in various ecosystems. Researchers can track the compound’s movement and transformation in the environment, providing insights into the ecological impact of chemical substances .

Food Industry

In the food industry, 2-Methylalanine-d6 can be used for research into food safety and quality. It assists in the identification of contaminants and the assessment of nutritional content, ensuring the safety and healthfulness of food products .

Agricultural Research

Agricultural research benefits from 2-Methylalanine-d6 through its application in plant metabolomics. It helps in examining the metabolic responses of crops to environmental stressors, which is vital for developing resilient agricultural practices and improving crop yields .

Chemical Engineering

2-Methylalanine-d6: is valuable in chemical engineering for the development of new synthetic pathways and the optimization of existing processes. Its stable isotope labeling enables precise tracking of chemical reactions, which is essential for scaling up production and improving efficiency .

Materials Science

Lastly, in materials science, 2-Methylalanine-d6 is used to investigate the properties of novel materials. Its incorporation into polymers and other materials can provide information on the molecular structure and stability, influencing the design of advanced materials with specific characteristics .

Wirkmechanismus

Target of Action

2-Methylalanine-d6, also known as 2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid or NSC 16590-d6, is a stable isotope labeled derivative of the amino acid 2-methylalanine . It is primarily used in research and analytical applications, specifically in studies related to protein structure and function . The primary targets of 2-Methylalanine-d6 are proteins, where it can be incorporated into proteins through biosynthetic pathways or chemical modifications .

Mode of Action

The mode of action of 2-Methylalanine-d6 involves its incorporation into proteins. This non-standard amino acid can be incorporated into proteins through biosynthetic pathways or chemical modifications . This allows for the analysis of protein structure and function using mass spectrometry .

Biochemical Pathways

Given its role in protein structure and function, it can be inferred that it may influence pathways related to protein synthesis and modification .

Pharmacokinetics

As a stable isotope labeled derivative of 2-methylalanine, it is likely to share similar pharmacokinetic properties with its parent compound .

Result of Action

The result of the action of 2-Methylalanine-d6 is primarily observed in its effects on protein structure and function. By incorporating into proteins, it allows for the analysis of protein structure and function using mass spectrometry . This can provide valuable insights into protein dynamics, conformational changes, and interactions .

Action Environment

The action of 2-Methylalanine-d6 is likely to be influenced by various environmental factors such as pH, temperature, and the presence of other molecules.

Eigenschaften

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858009 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

CAS RN |

50348-93-1 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)